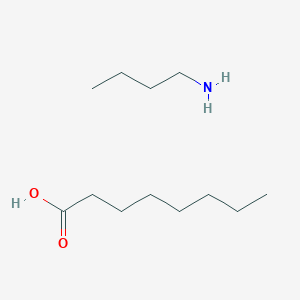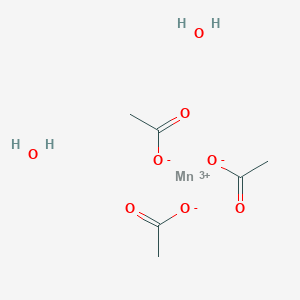
1-(Dimethylamino)propan-2-ylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)propan-2-ylcarbamodithioic acid, also known as ALDH2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a carbamodithioic acid derivative that has been shown to have a variety of biochemical and physiological effects. The purpose of
Mechanism Of Action
The mechanism of action of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is through the activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is an enzyme that is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid by 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to increase the rate of acetaldehyde metabolism, thereby reducing the severity of alcohol-induced liver damage and decreasing the risk of alcohol-related cancers.
Biochemical And Physiological Effects
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in alcohol metabolism, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its ability to activate 1-(Dimethylamino)propan-2-ylcarbamodithioic acid, which can be useful in studying the effects of acetaldehyde metabolism on various physiological processes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it useful in studying the mechanisms of action of other drugs and compounds. The limitations of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Future Directions
There are several potential future directions for research on 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. One area of research is in the development of new drugs and compounds that target 1-(Dimethylamino)propan-2-ylcarbamodithioic acid activation for the treatment of alcoholism and other diseases. Another area of research is in the development of new methods for synthesizing 1-(Dimethylamino)propan-2-ylcarbamodithioic acid that are more efficient and cost-effective. Finally, there is potential for research on the biochemical and physiological effects of this compound in other areas of medicine, such as cancer treatment and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of dimethylamine with carbon disulfide to form dimethylaminothiocarbonyl sulfenyl chloride. This compound is then reacted with isopropylamine to form 1-(Dimethylamino)propan-2-ylcarbamodithioic acid.
Scientific Research Applications
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of alcoholism. This compound has been shown to activate the enzyme aldehyde dehydrogenase 2 (1-(Dimethylamino)propan-2-ylcarbamodithioic acid), which is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to reduce the severity of alcohol-induced liver damage and decrease the risk of alcohol-related cancers.
properties
CAS RN |
18997-71-2 |
|---|---|
Product Name |
1-(Dimethylamino)propan-2-ylcarbamodithioic acid |
Molecular Formula |
C6H14N2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10) |
InChI Key |
OUZPRJADQOPFJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CN(C)C)N=C(S)S |
SMILES |
CC(CN(C)C)NC(=S)S |
Canonical SMILES |
CC(CN(C)C)NC(=S)S |
synonyms |
N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



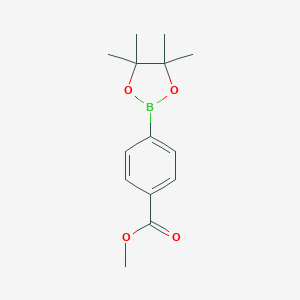
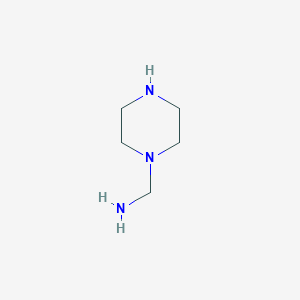
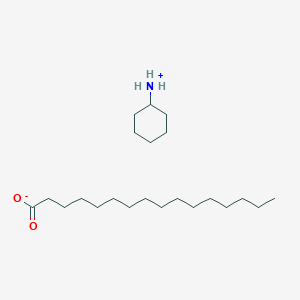
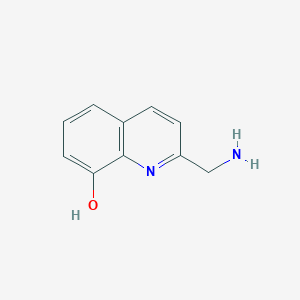
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
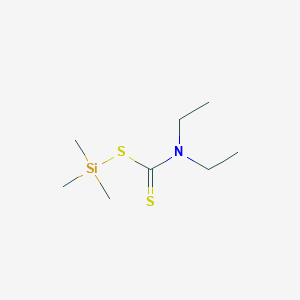
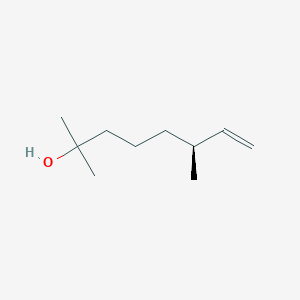
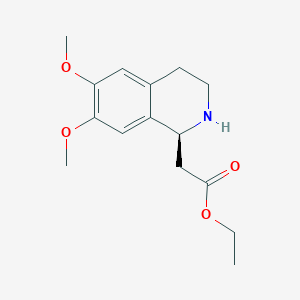
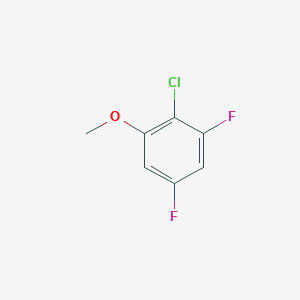
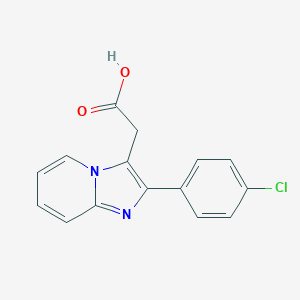
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
